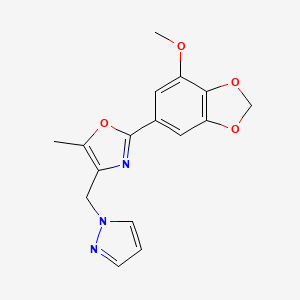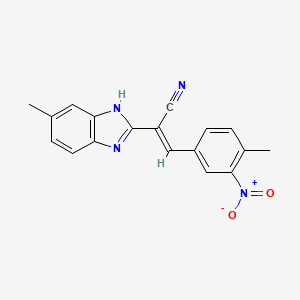
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula C18H22N2O3 and is commonly referred to as DPM-1. In
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one has been studied for a variety of scientific research applications. One of the primary areas of interest is its potential as a selective inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a role in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves its ability to selectively inhibit MAO-A. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, emotion, and cognition.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. These include an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, as well as an increase in the activity of certain brain regions involved in the regulation of mood and emotion. Additionally, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one in lab experiments is its ability to selectively inhibit MAO-A. This makes it a useful tool for studying the role of this enzyme in the regulation of neurotransmitter levels and its potential therapeutic applications in the treatment of psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for the study of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to explore the potential antioxidant properties of this compound and its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Finally, more research is needed to better understand the mechanism of action of this compound and its potential interactions with other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 3-(2,5-dimethoxyphenyl)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one involves a multi-step process that begins with the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine. This compound is then reacted with 1,3-dimethyl-4-acetylpyrazolone in the presence of an acid catalyst to form this compound.
properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(1,3-dimethylpyrazol-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-14(10-18(2)17-11)15(19)7-5-12-9-13(20-3)6-8-16(12)21-4/h5-10H,1-4H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKIUGBILQURQW-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C=CC2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1C(=O)/C=C/C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)

![2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5372612.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylnicotinamide](/img/structure/B5372614.png)

![4-chloro-1-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5372634.png)
![N-{2-[1-(2-biphenylylmethyl)-2-piperidinyl]ethyl}acetamide](/img/structure/B5372637.png)
![1-benzyl-5-[4-(1-phenylethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5372648.png)
![N-[4-(difluoromethoxy)phenyl]-N'-(2-fluorophenyl)urea](/img/structure/B5372654.png)


![2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5372665.png)
![(3S*,5S*)-5-[(cyclopropylamino)carbonyl]-1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5372672.png)
![N-[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]valine](/img/structure/B5372681.png)